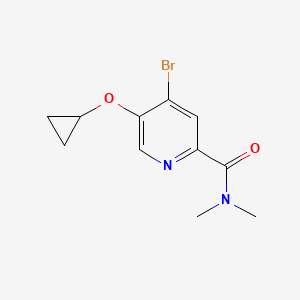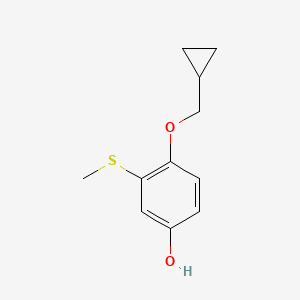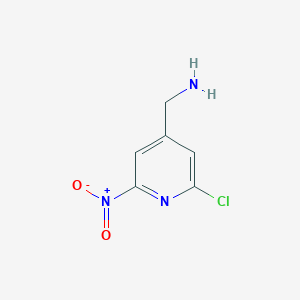
(2-Chloro-6-nitropyridin-4-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-nitropyridin-4-YL)methylamine is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . This compound is characterized by the presence of a chloro group and a nitro group attached to a pyridine ring, along with a methylamine group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-4-nitropyridine with methylamine under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of (2-Chloro-6-nitropyridin-4-YL)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-6-nitropyridin-4-YL)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methylamine group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in aldehydes or carboxylic acids .
Applications De Recherche Scientifique
(2-Chloro-6-nitropyridin-4-YL)methylamine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (2-Chloro-6-nitropyridin-4-YL)methylamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Amino-5-chloro-3-pyridinecarboxaldehyde
- 5-Amino-2-chloro-4-pyridinecarboxaldehyde
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Comparison: (2-Chloro-6-nitropyridin-4-YL)methylamine is unique due to the presence of both chloro and nitro groups on the pyridine ring, which allows for a wide range of chemical reactions and applications. Similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C6H6ClN3O2 |
|---|---|
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
(2-chloro-6-nitropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-1-4(3-8)2-6(9-5)10(11)12/h1-2H,3,8H2 |
Clé InChI |
ZUEIUQMPQXFTCV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1[N+](=O)[O-])Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



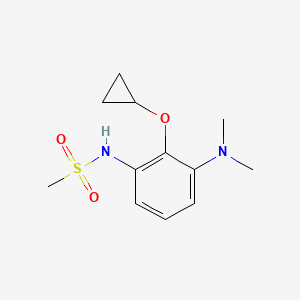


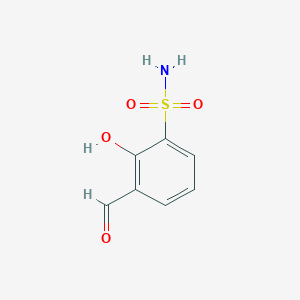






![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
